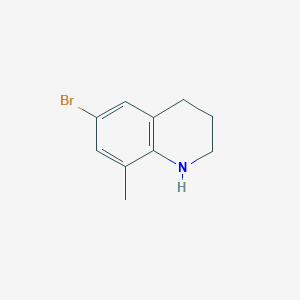
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields of research.
Wirkmechanismus
Target of Action
Tetrahydroquinolines, a class of compounds to which this molecule belongs, have been associated with various biological activities against infective pathogens and neurodegenerative disorders .
Mode of Action
Related tetrahydroquinolines have been shown to inhibit the formation of cdk5/p25, a complex that leads to hyperphosphorylation of tau, a protein implicated in neurodegenerative diseases .
Biochemical Pathways
Related tetrahydroquinolines have been shown to interfere with the cdk5/p25 pathway, which is involved in tau hyperphosphorylation .
Pharmacokinetics
Pharmacokinetic behavior of related tetrahydroquinolines has been investigated in animal models .
Result of Action
Related tetrahydroquinolines have been shown to inhibit the formation of cdk5/p25, leading to a decrease in tau hyperphosphorylation, which could potentially alleviate symptoms of neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoline. One common method includes the use of molecular bromine (Br2) under controlled conditions to achieve selective bromination at the 6-position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure high yield.
Industrial production methods for this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may have different biological activities.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 8-position, which may affect its biological activity and chemical reactivity.
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline: Has a methyl group at the 2-position instead of the 8-position, leading to different steric and electronic effects.
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline: Contains a methoxy group at the 8-position, which can influence its solubility and interaction with biological targets.
The unique structural features of this compound, such as the presence of both bromine and a methyl group, contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPGOKGCHKDWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














